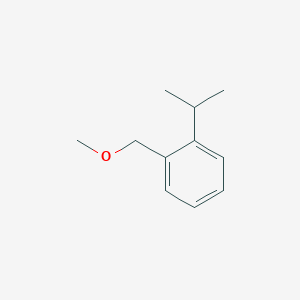

1-(Methoxymethyl)-2-(propan-2-yl)benzene

Description

1-(Methoxymethyl)-2-(propan-2-yl)benzene is an aromatic compound featuring a methoxymethyl (–CH2OCH3) and an isopropyl (–CH(CH3)2) substituent on a benzene ring.

Properties

CAS No. |

230972-69-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-(methoxymethyl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16O/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9H,8H2,1-3H3 |

InChI Key |

GKGYXGUEZIFXHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-(propan-2-yl)benzene typically involves the alkylation of 2-(propan-2-yl)benzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxymethyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-2-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Key analogs (see Table 1):

- 1-Methyl-3-(1-methylethyl)benzene (): Lacks the methoxymethyl group, reducing polarity and hydrogen-bonding capacity.

- 1-(Bromomethyl)-2-(methoxymethyl)benzene (): Bromomethyl (–CH2Br) substituent increases electrophilicity compared to methoxymethyl, enhancing reactivity in substitution reactions.

- 1-Allyl-2-methylbenzene (): Allyl group introduces unsaturation, enabling cycloaddition or polymerization, unlike the saturated isopropyl group in the target compound.

- 1-(Chloromethyl)-2-(propan-2-yloxy)benzene (): Chloromethyl and isopropoxy (–OCH(CH3)2) substituents alter electronic effects (electron-withdrawing Cl vs. electron-donating OCH3).

Table 1: Substituent Effects on Key Properties

Physical and Chemical Properties

- Boiling Points : Compounds with bulkier substituents (e.g., isopropyl) exhibit higher boiling points due to increased van der Waals interactions. For example, 1-Allyl-2-methylbenzene (bp ~195°C) vs. This compound (estimated bp ~240°C) .

- Solubility: The methoxymethyl group enhances water solubility compared to non-polar analogs like 1-Methyl-3-(1-methylethyl)benzene .

- Reactivity : Bromomethyl and allyl groups confer distinct reactivities (e.g., nucleophilic substitution vs. Diels-Alder reactions), while the methoxymethyl group may stabilize intermediates via chelation in metal-catalyzed reactions .

Biological Activity

1-(Methoxymethyl)-2-(propan-2-yl)benzene, also known as a derivative of isobutylbenzene, is a compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16O

- Molecular Weight : 192.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

- In Vitro Studies : Research demonstrated that the compound inhibited the growth of specific Gram-positive bacteria, such as Staphylococcus aureus, while showing limited effects on Gram-negative bacteria .

- Case Study - Antioxidant Activity : A study assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, affirming its potential as an antioxidant agent .

| Study Type | Findings |

|---|---|

| In Vitro Antimicrobial | Effective against Staphylococcus aureus |

| Antioxidant Assay | Significant DPPH radical scavenging activity |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Isobutylbenzene | Moderate antimicrobial properties | Similar structure but less potent |

| Methoxyphenylpropane | Antioxidant and anti-inflammatory | Exhibits broader spectrum of biological activity |

Unique Features

The methoxy group in this compound enhances its lipophilicity, which may contribute to its ability to penetrate cellular membranes more effectively than some analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.